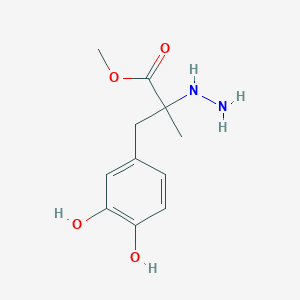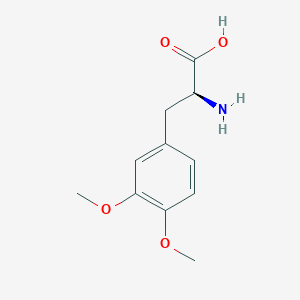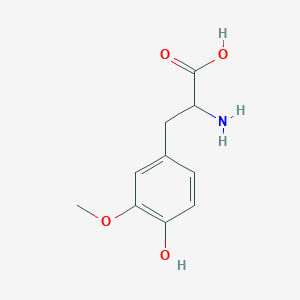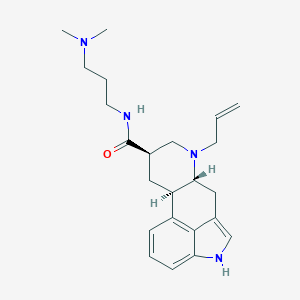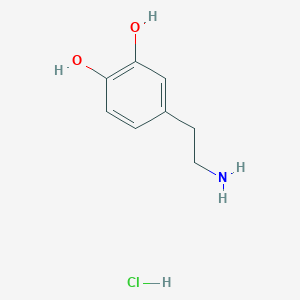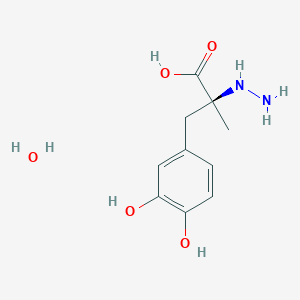
4-(4-Chlorphenyl)cyclohexancarbonsäure
Übersicht
Beschreibung
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H15ClO2. It is characterized by a cyclohexane ring substituted with a 4-chlorophenyl group and a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenyl)cyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its role as an impurity in the synthesis of pharmaceutical compounds like Atovaquone.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
Target of Action
It is known to be an impurity of atovaquone , a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport .
Mode of Action
As an impurity of Atovaquone, it may share similar interactions, which involve the inhibition of mitochondrial electron transport .
Biochemical Pathways
Given its association with Atovaquone, it might influence the mitochondrial electron transport chain
Result of Action
As an impurity of Atovaquone, it may share similar effects, which include antipneumocystic activity .
Biochemische Analyse
Biochemical Properties
It is known to be an impurity of Atovaquone , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in mitochondrial electron transport .
Cellular Effects
Given its association with Atovaquone , it may influence cell function by affecting mitochondrial electron transport .
Molecular Mechanism
As an impurity of Atovaquone , it may exert its effects at the molecular level through interactions with biomolecules involved in mitochondrial electron transport .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-Chlorophenyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Another method involves the hydrogenation of 4-(4-chlorophenyl)cyclohexanone followed by carboxylation .
Industrial Production Methods
In industrial settings, the synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)cyclohexanone.
Reduction: Formation of 4-(4-chlorophenyl)cyclohexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromophenyl)cyclohexanecarboxylic acid
- 4-(4-Fluorophenyl)cyclohexanecarboxylic acid
- 4-(4-Methylphenyl)cyclohexanecarboxylic acid
Uniqueness
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This chlorine substitution can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-37-7, 49708-81-8 | |
| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(4-chlorophenyl)cyclohexanecarboxylic acid in the synthesis of atovaquone, and how does the new synthesis method compare to the existing commercial route?
A1: 4-(4-chlorophenyl)cyclohexanecarboxylic acid is a crucial starting material in the synthesis of atovaquone, an anti-pneumocystic agent. [, ] The newly developed synthesis method utilizes this compound to react with 1,4-isochromandione through a series of bromination, Rosenmund reduction, and rearrangement reactions to produce atovaquone. This new method offers significant advantages over the existing commercial route. Firstly, it employs readily available and cost-effective starting materials like phthalic anhydride. Secondly, it avoids the use of expensive reagents and inefficient silver-promoted chemistry, resulting in a more sustainable and high-yielding process. [, ]
Q2: Beyond atovaquone synthesis, how has 4-(4-chlorophenyl)cyclohexanecarboxylic acid been explored for its antimicrobial potential?
A2: Researchers have investigated the antimicrobial properties of various derivatives of 4-(4-chlorophenyl)cyclohexanecarboxylic acid. Specifically, (E)-4-(substituted phenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives have been synthesized and evaluated for their antibacterial activity. [] These derivatives were synthesized via reactions with substituted acetophenones. While some derivatives demonstrated good antibacterial activity against both gram-positive and gram-negative bacteria, others showed moderate or no activity. This highlights the potential of modifying the 4-(4-chlorophenyl)cyclohexanecarboxylic acid structure to create novel antimicrobial agents. []
Q3: Can you elaborate on the Rosenmund reduction step involved in utilizing 4-(4-chlorophenyl)cyclohexanecarboxylic acid for atovaquone synthesis?
A3: The Rosenmund reduction plays a vital role in converting 4-(4-chlorophenyl)cyclohexanecarboxylic acid into a key intermediate, 4-(4-chlorophenyl)cyclohexanecarboxaldehyde. This aldehyde is then further reacted to ultimately yield atovaquone. [] The researchers developed and successfully demonstrated a robust Rosenmund reduction method on a pilot-plant scale, signifying its scalability and potential for industrial application in atovaquone production. [] This emphasizes the significance of this specific chemical transformation in achieving a more efficient and sustainable manufacturing process for this essential pharmaceutical compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cabergoline specified impurity [EP]](/img/structure/B193578.png)
